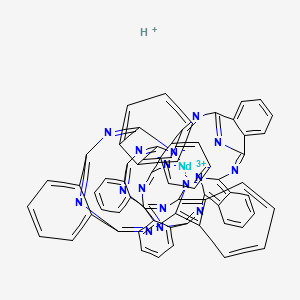![molecular formula C20H19N3O2 B12680235 N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide CAS No. 85153-38-4](/img/structure/B12680235.png)
N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide, also known as Paracetamol, is a widely utilized analgesic and antipyretic medication. It is commonly used to relieve pain and reduce fever. The compound is known for its effectiveness and safety when used at recommended doses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide typically involves the reaction of 4-aminophenol with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like acetic anhydride and various catalysts.
Major Products Formed
The major products formed from these reactions include quinone imine derivatives, amine derivatives, and substituted acetamides .
Aplicaciones Científicas De Investigación
N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a model compound in various chemical reactions and studies.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Widely researched for its analgesic and antipyretic properties.
Industry: Utilized in the synthesis of lithographic plates and other industrial applications
Mecanismo De Acción
The precise mechanism of action of N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide is not completely understood. it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. This inhibition reduces the production of prostaglandins, which play a role in the inflammatory response and contribute to sensations of pain and fever .
Comparación Con Compuestos Similares
Similar Compounds
Aspirin (Acetylsalicylic Acid): Another widely used analgesic and antipyretic, but with anti-inflammatory properties.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic effects.
Naproxen: Another NSAID with similar properties to ibuprofen.
Uniqueness
N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide is unique in its minimal anti-inflammatory effects compared to other analgesics like aspirin and ibuprofen. This makes it a preferred choice for patients who require pain relief and fever reduction without the anti-inflammatory effects .
Propiedades
Número CAS |
85153-38-4 |
|---|---|
Fórmula molecular |
C20H19N3O2 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N-[4-[4-(4-hydroxyanilino)anilino]phenyl]acetamide |
InChI |
InChI=1S/C20H19N3O2/c1-14(24)21-15-2-4-16(5-3-15)22-17-6-8-18(9-7-17)23-19-10-12-20(25)13-11-19/h2-13,22-23,25H,1H3,(H,21,24) |
Clave InChI |
SJRVFAFOOJNKOI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride](/img/structure/B12680170.png)
![N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12680173.png)
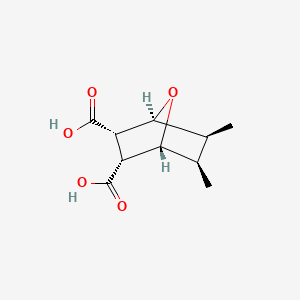
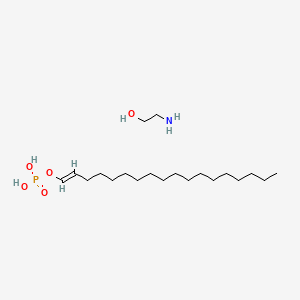
![4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12680188.png)
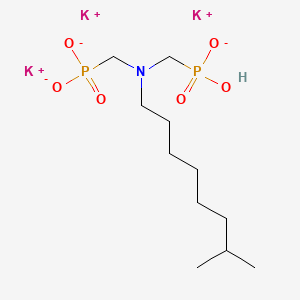
![1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane](/img/structure/B12680202.png)
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate](/img/structure/B12680210.png)
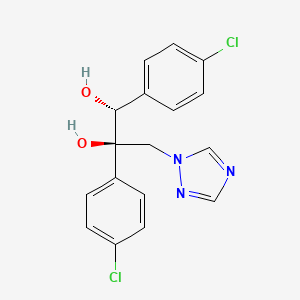
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)
